molecular formula C11H12N2O3S B245775 1-(2-Methoxy-5-methylphenyl)sulfonylimidazole

1-(2-Methoxy-5-methylphenyl)sulfonylimidazole

Cat. No.: B245775
M. Wt: 252.29 g/mol
InChI Key: WDCJHCWEIWEZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-5-methylphenyl)sulfonylimidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a sulfonyl group attached to the imidazole ring, which is further substituted with a methoxy and methyl group on the phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylphenyl)sulfonylimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxy-5-methylbenzenesulfonyl chloride.

    Formation of the Imidazole Ring: The sulfonyl chloride is then reacted with imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)sulfonylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)sulfonylimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)sulfonylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active site of enzymes, leading to inhibition of their activity. The methoxy and methyl groups on the phenyl ring can enhance the compound’s binding affinity and selectivity for its targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-1-(2-Methoxy-5-methylphenyl)sulfonylimidazole
  • 1-[(2-methoxy-5-methylphenyl)sulfonyl]-2,6-dimethylpiperidine
  • 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide

Uniqueness

1-(2-Methoxy-5-methylphenyl)sulfonylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups on the phenyl ring, along with the sulfonyl group attached to the imidazole ring, makes it a versatile compound with potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its utility in scientific research and industrial applications.

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonylimidazole

InChI

InChI=1S/C11H12N2O3S/c1-9-3-4-10(16-2)11(7-9)17(14,15)13-6-5-12-8-13/h3-8H,1-2H3

InChI Key

WDCJHCWEIWEZFY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.